molecular formula C10H13ClN2 B15363307 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine

6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine

Cat. No.: B15363307
M. Wt: 196.67 g/mol
InChI Key: OEHKJMDAWBOBCS-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine typically involves multiple steps, starting from simple precursors. One common synthetic route is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with a suitable chlorinating agent. The reaction conditions usually require a strong acid catalyst and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroisoquinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at the nitrogen atom.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of various pharmaceuticals and organic compounds.

Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs targeting specific biological pathways.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of various diseases, such as cancer and infectious diseases.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.

Molecular Targets and Pathways:

  • Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest.

  • Apoptosis Induction: Activation of caspase enzymes and mitochondrial pathways.

  • Signal Transduction: Modulation of key signaling molecules such as protein kinases and transcription factors.

Comparison with Similar Compounds

  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline

  • 2-Methyl-7-isoquinolinamine

  • 6-Chloro-2-methylisoquinoline

Uniqueness: 6-Chloro-1,2,3,4-tetrahydro-2-methyl-7-isoquinolinamine stands out due to its specific structural features, such as the presence of the chloro group and the tetrahydro moiety, which contribute to its unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

6-chloro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C10H13ClN2/c1-13-3-2-7-4-9(11)10(12)5-8(7)6-13/h4-5H,2-3,6,12H2,1H3

InChI Key

OEHKJMDAWBOBCS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)N)Cl

Origin of Product

United States

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